molecular formula C9H7N3OS B187381 N-Thiazol-2-yl-isonicotinamide CAS No. 14397-13-8

N-Thiazol-2-yl-isonicotinamide

Cat. No. B187381
CAS RN: 14397-13-8
M. Wt: 205.24 g/mol
InChI Key: IMBZIBAGEKPGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Thiazol-2-yl-isonicotinamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of isonicotinamide derivatives, which have been extensively studied for their diverse biological properties.

Scientific Research Applications

N-Thiazol-2-yl-isonicotinamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-tuberculosis agent, and anti-inflammatory agent. The compound has also been investigated for its antibacterial, antifungal, and antiviral properties.

Mechanism Of Action

The mechanism of action of N-Thiazol-2-yl-isonicotinamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of Mycobacterium tuberculosis by interfering with the synthesis of cell wall components.

Biochemical And Physiological Effects

N-Thiazol-2-yl-isonicotinamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, it has been found to modulate the immune response by regulating the production of various immune cells.

Advantages And Limitations For Lab Experiments

N-Thiazol-2-yl-isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under various conditions. The compound is also readily available and can be obtained from commercial sources. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-Thiazol-2-yl-isonicotinamide. One potential avenue is to investigate its potential as a therapeutic agent for various diseases. The compound could be further studied for its anti-cancer, anti-tuberculosis, and anti-inflammatory properties. Additionally, the compound could be modified to improve its solubility and reduce its toxicity. Another direction is to study the mechanism of action of the compound in more detail. This could lead to the development of more potent and selective inhibitors of enzymes and proteins involved in cellular processes.

Synthesis Methods

The synthesis of N-Thiazol-2-yl-isonicotinamide involves the condensation of isonicotinic acid hydrazide with thioamide in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate thiosemicarbazide, which undergoes cyclization to form the desired product. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.

properties

CAS RN

14397-13-8

Product Name

N-Thiazol-2-yl-isonicotinamide

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C9H7N3OS/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9/h1-6H,(H,11,12,13)

InChI Key

IMBZIBAGEKPGDH-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NC2=NC=CS2

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=NC=CS2

Origin of Product

United States

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